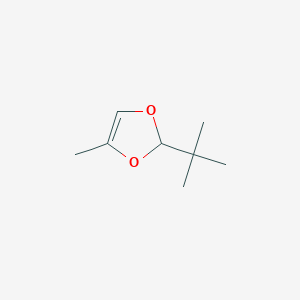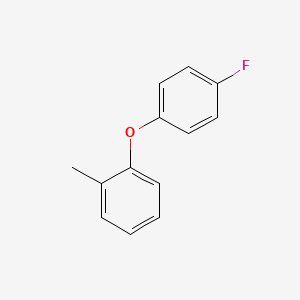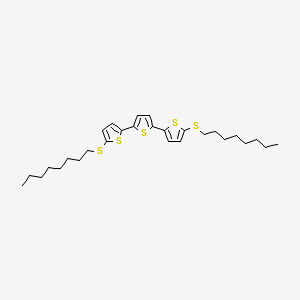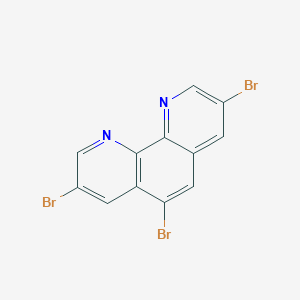
4-Methylbenzenesulfonic acid;(3-propyloxiran-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzenesulfonic acid;(3-propyloxiran-2-yl)methanol is a compound that combines the properties of 4-methylbenzenesulfonic acid and (3-propyloxiran-2-yl)methanol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid;(3-propyloxiran-2-yl)methanol typically involves the reaction of 4-methylbenzenesulfonic acid with (3-propyloxiran-2-yl)methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylbenzenesulfonic acid;(3-propyloxiran-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction may produce alcohols or other reduced compounds.
Aplicaciones Científicas De Investigación
4-Methylbenzenesulfonic acid;(3-propyloxiran-2-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical studies to understand the interactions and effects of sulfonic acid derivatives.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-methylbenzenesulfonic acid;(3-propyloxiran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the (3-propyloxiran-2-yl)methanol moiety can undergo various chemical transformations. These interactions can lead to changes in the chemical and physical properties of the compound, influencing its reactivity and applications.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar acidic properties.
p-Toluenesulfonic acid: Another sulfonic acid derivative with a methyl group attached to the benzene ring.
(3-propyloxiran-2-yl)methanol: The individual component of the compound, known for its reactivity and use in various chemical reactions.
Uniqueness
4-Methylbenzenesulfonic acid;(3-propyloxiran-2-yl)methanol is unique due to the combination of the sulfonic acid and (3-propyloxiran-2-yl)methanol moieties, which impart distinct chemical properties and reactivity. This combination allows the compound to participate in a wider range of chemical reactions and applications compared to its individual components.
Propiedades
Número CAS |
617690-19-4 |
|---|---|
Fórmula molecular |
C13H20O5S |
Peso molecular |
288.36 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;(3-propyloxiran-2-yl)methanol |
InChI |
InChI=1S/C7H8O3S.C6H12O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3-5-6(4-7)8-5/h2-5H,1H3,(H,8,9,10);5-7H,2-4H2,1H3 |
Clave InChI |
GAOVCLGYMKPXKA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(O1)CO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


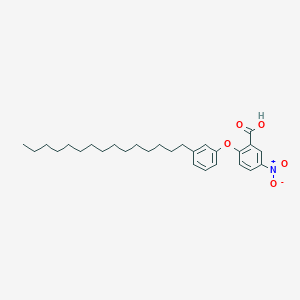
![1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12577948.png)

![2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12577954.png)
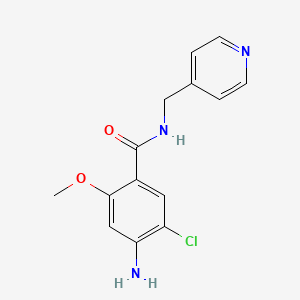
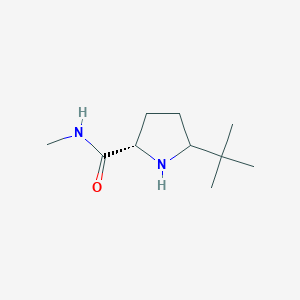

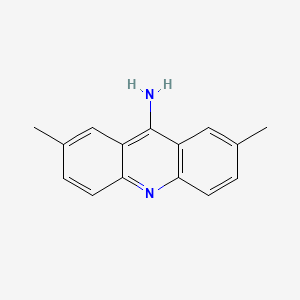
![1-{[(4-Methoxyphenyl)methyl]amino}-2,4,6-trimethylpyridin-1-ium](/img/structure/B12578005.png)
![N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine](/img/structure/B12578010.png)
